
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and a hydroxy-methyloctyl side chain.
準備方法
The synthesis of 1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione typically involves the following steps:
Formation of the Triazolidine Ring: The triazolidine ring can be synthesized through the reaction of hydrazine with an appropriate carbonyl compound under acidic conditions.
Attachment of the Hydroxy-Methyloctyl Side Chain: The hydroxy-methyloctyl side chain can be introduced via a nucleophilic substitution reaction, where the triazolidine ring reacts with a halogenated octanol derivative.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
化学反応の分析
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the triazolidine ring is reduced to a triazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include oxidized derivatives, reduced triazoline compounds, and substituted triazolidine derivatives.
科学的研究の応用
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which 1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-methyloctyl side chain allows the compound to interact with hydrophobic pockets in proteins, while the triazolidine ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:
1-(3-Hydroxy-3-methylbutyl)-4-methyl-1,2,4-triazolidine-3,5-dione: This compound has a shorter side chain, which may affect its hydrophobic interactions and overall reactivity.
1-(3-Hydroxy-3-methylhexyl)-4-methyl-1,2,4-triazolidine-3,5-dione: This compound has a similar structure but with a different chain length, influencing its solubility and binding affinity.
1-(3-Hydroxy-3-methyloctyl)-4-ethyl-1,2,4-triazolidine-3,5-dione: The presence of an ethyl group instead of a methyl group can alter the compound’s steric properties and reactivity.
The uniqueness of this compound lies in its specific side chain length and functional groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
90157-10-1 |
|---|---|
分子式 |
C12H23N3O3 |
分子量 |
257.33 g/mol |
IUPAC名 |
1-(3-hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C12H23N3O3/c1-4-5-6-7-12(2,18)8-9-15-11(17)14(3)10(16)13-15/h18H,4-9H2,1-3H3,(H,13,16) |
InChIキー |
STDYDCCGUFLMAE-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(CCN1C(=O)N(C(=O)N1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


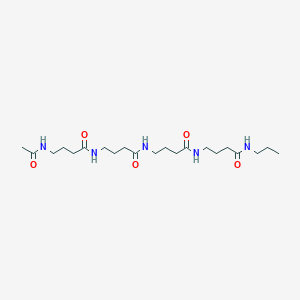
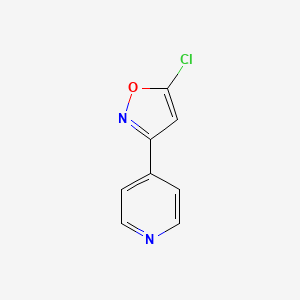
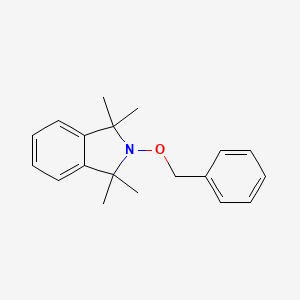
![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)
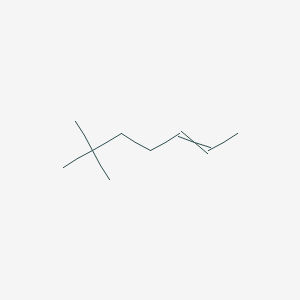

![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
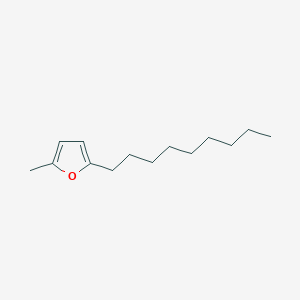
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)
![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)
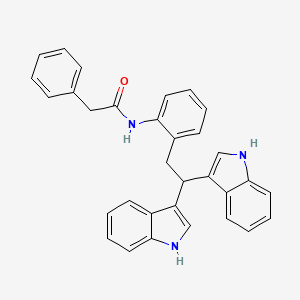
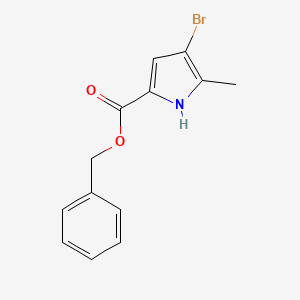
![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
